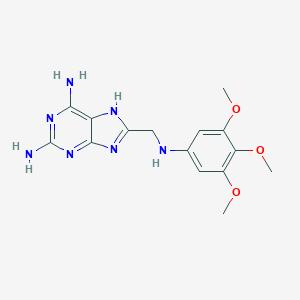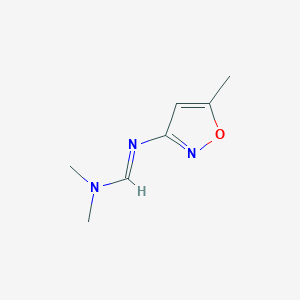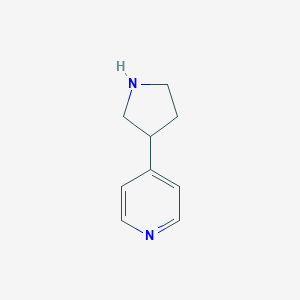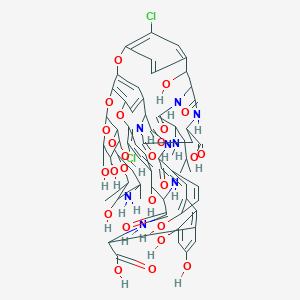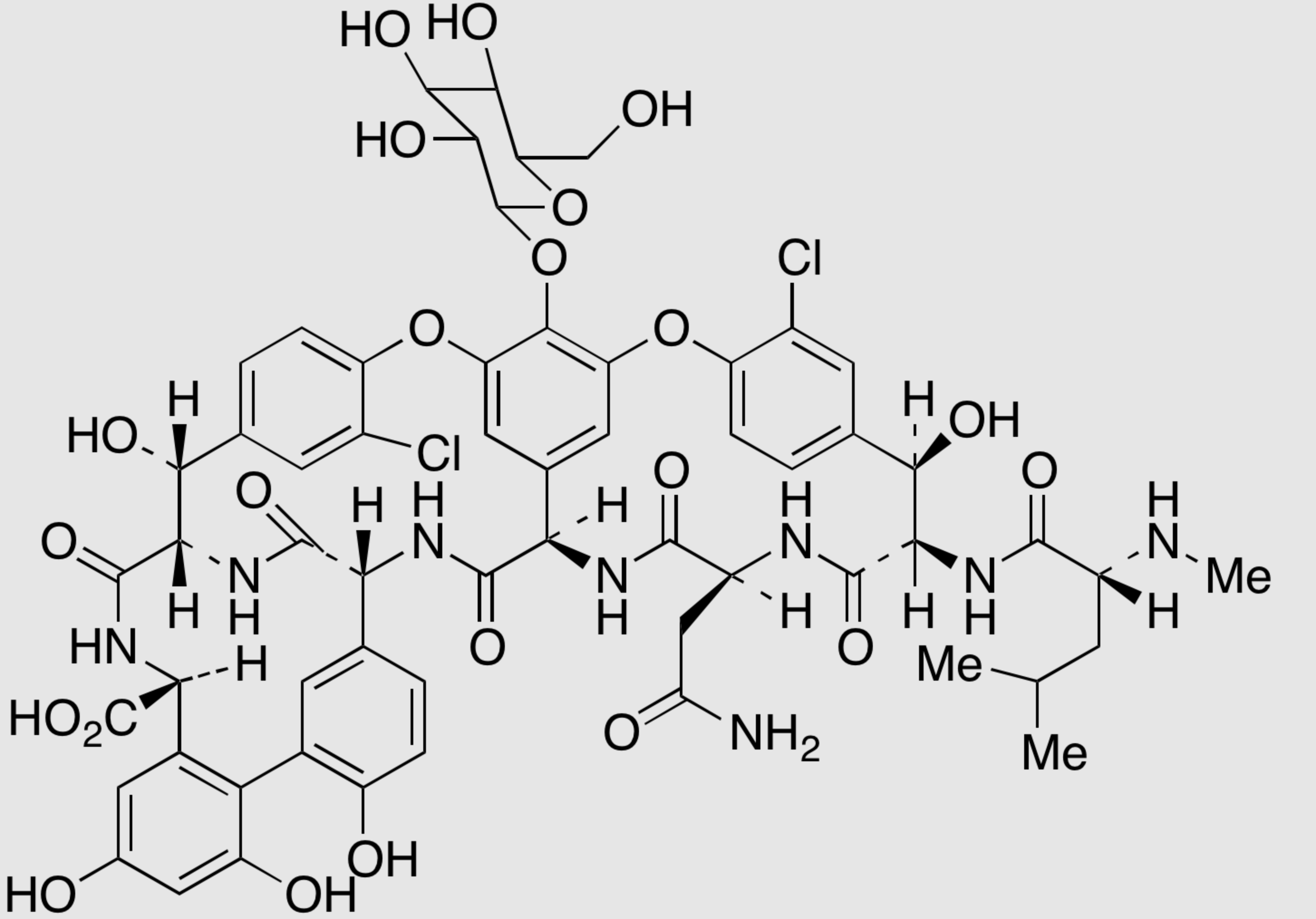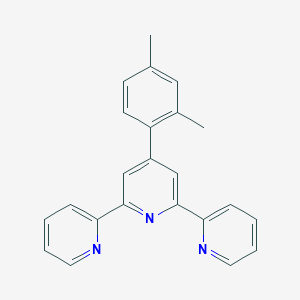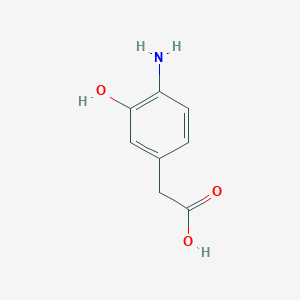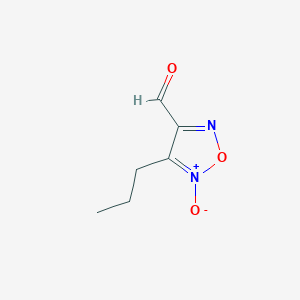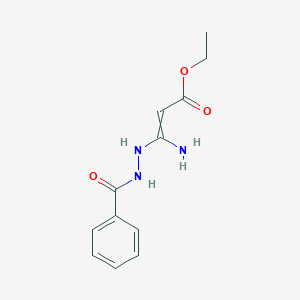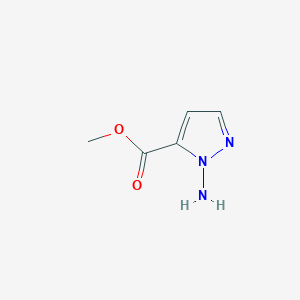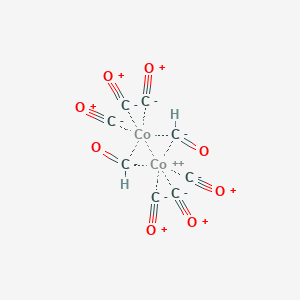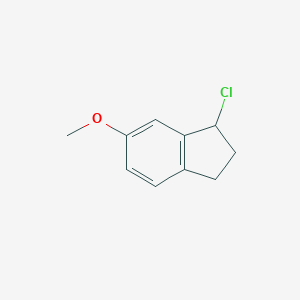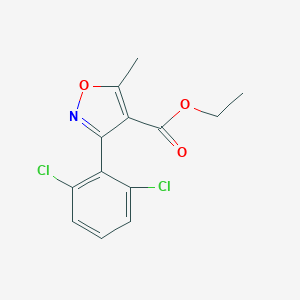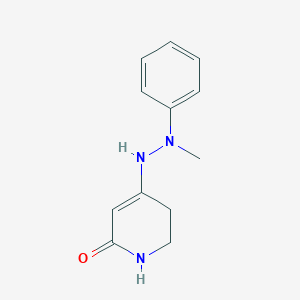
4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Vue d'ensemble
Description
The compound “4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. It also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a methyl group (a single carbon atom with three hydrogen atoms attached) attached to a hydrazine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, phenyl group, and hydrazine group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridinone ring, phenyl group, and hydrazine group could all potentially participate in reactions .Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if inhaled, ingested, or comes into contact with skin .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRHWGQOOPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC2=CC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446087 | |
| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
CAS RN |
139122-76-2 | |
| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
